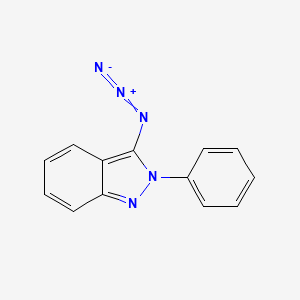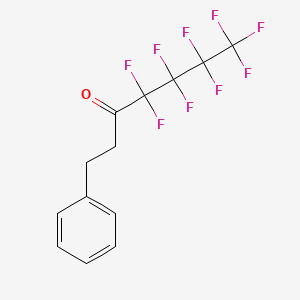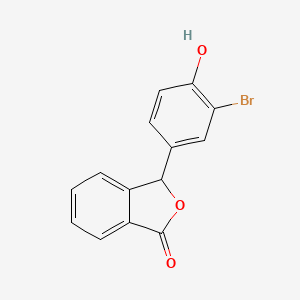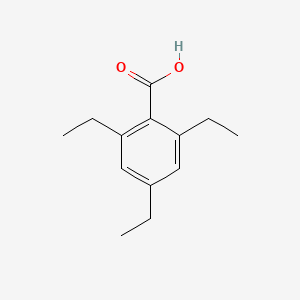![molecular formula C15H12ClNO3S B14365009 3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one CAS No. 90236-93-4](/img/no-structure.png)
3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno2,3-hbenzopyran core, a morpholine ring, and a chlorine atom. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the Thieno2,3-hbenzopyran Core : This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno2,3-hbenzopyran core.
- Introduction of the Chlorine Atom : Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
- Attachment of the Morpholine Ring : The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride, and other reducing agents.
- Substitution : Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one has a wide range of scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds:
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole : Shares the morpholine ring and chlorine atom but has a different core structure.
- 2-({5-Chloro-2-[(2-Methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl : Contains a morpholine ring and chlorine atom but differs in the overall structure.
Uniqueness: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is unique due to its thieno2,3-hbenzopyran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
| 90236-93-4 | |
Fórmula molecular |
C15H12ClNO3S |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
3-chloro-4-morpholin-4-ylthieno[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H12ClNO3S/c16-12-13(17-4-6-19-7-5-17)10-1-2-11-9(3-8-21-11)14(10)20-15(12)18/h1-3,8H,4-7H2 |
Clave InChI |
ZHSZGYVTWSLKCS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C(=O)OC3=C2C=CC4=C3C=CS4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)

![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)


